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Introduction

Fentonium bromide is a quaternary ammonium derivative of hyoscyamine, positioning it within
the class of anticholinergic and antispasmodic agents.[1][2][3][4][5] Its chemical structure and
pharmacological profile have made it a subject of interest for its potential therapeutic
applications, primarily in conditions characterized by smooth muscle spasms and
hypersecretion. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, and pharmacological actions of Fentonium bromide,
based on available scientific literature.

Chemical Structure and Physicochemical Properties

Fentonium bromide's chemical identity is well-established, with its structure elucidated by
standard analytical techniques.

Chemical Structure:

e IUPAC Name: (1R,3r,5S,8R)-8-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-3-(((S)-3-hydroxy-2-
phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide

e CAS Number: 5868-06-4

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1672594?utm_src=pdf-interest
https://www.benchchem.com/product/b1672594?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38382524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409535/
https://en.wikipedia.org/wiki/Fentonium_bromide
https://www.medkoo.com/products/17342
https://www.drugfuture.com/chemdata/fentonium-bromide.html
https://www.benchchem.com/product/b1672594?utm_src=pdf-body
https://www.benchchem.com/product/b1672594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Molecular Formula: C31Hz34BrNO4

¢ Synonyms: Phentonium bromide, FA-402, Z-326, Ketoscilium, Ulcesium

Physicochemical and Quantitative Data:

The following tables summarize the key physicochemical and toxicological data for Fentonium

bromide.
Property Value Reference(s)
Molecular Weight 564.52 g/mol
Exact Mass 563.1671 u

C: 65.96%, H: 6.07%, Br:

Elemental Analysis
14.15%, N: 2.48%, O: 11.34%

Melting Point 193-194 °C
Optical Rotation [a]D? = -4.7° (c=5 in DMF)
_ No specific experimental value
LogP 2.83 (Predicted) ]
found in searches.
No specific quantitative
Solubility Soluble in DMSO. solubility data found in
searches.
Pharmacologic . Route of
Value Species o . Reference(s)
al Parameter Administration
LDso 12.1 mg/kg Mice Intravenous
LDso >400 mg/kg Mice Subcutaneous
LDso >400 mg/kg Mice Oral

Synthesis and Analysis

Synthesis:
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Detailed, step-by-step synthesis protocols for Fentonium bromide are not readily available in
the public domain. However, its preparation is described in the patent GB1026640. The
synthesis of related phenacyl bromides, which are key intermediates, often involves the
bromination of the corresponding acetophenone derivative. The synthesis of N-alkylated
hyoscyamine derivatives typically involves the reaction of hyoscyamine with an appropriate
alkylating agent, in this case, a phenacyl bromide derivative.

Analytical Methods:

Specific, validated analytical methods for the routine analysis of Fentonium bromide in
pharmaceutical formulations or biological matrices are not extensively reported in the available
literature. However, based on its chemical structure as a quaternary ammonium compound,
several analytical techniques can be proposed and would require validation:

» High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV
detection is a common method for the analysis of quaternary ammonium compounds. A C18
or a cyano-propyl column could be employed with a mobile phase consisting of an agueous
buffer and an organic modifier like acetonitrile or methanol. lon-pairing agents may be
necessary to achieve optimal separation and peak shape.

e Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) would be a
powerful tool for the identification and quantification of Fentonium bromide, providing high
sensitivity and selectivity.

Pharmacological Properties

Fentonium bromide exhibits a multi-faceted pharmacological profile, acting primarily as an
anticholinergic agent with additional modulatory effects on other receptor systems.

Mechanism of Action

The primary mechanism of action of Fentonium bromide is the competitive antagonism of
muscarinic acetylcholine receptors. This action underlies its antispasmodic and antisecretory
effects.

In addition to its muscarinic receptor antagonism, Fentonium bromide has been reported to
be an allosteric blocker of al2fye nicotinic acetylcholine receptors and a potassium (K+)
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channel opener. These additional mechanisms may contribute to its overall pharmacological
profile.

Pharmacodynamics

Anticholinergic and Antispasmodic Activity: By blocking muscarinic receptors, Fentonium
bromide inhibits the effects of acetylcholine, leading to a reduction in smooth muscle tone and
motility in the gastrointestinal and urinary tracts. This action is the basis for its use as an
antispasmodic.

Anti-ulcerogenic and Antisecretory Effects: Fentonium bromide has been shown to be a
potent inhibitor of gastric acid secretion in animal models. It effectively reduces gastric
hypersecretion induced by various secretagogues. This effect is attributed to its anticholinergic
action on muscarinic receptors in the stomach, which are involved in mediating acid secretion.

Pharmacokinetics

Detailed pharmacokinetic data for Fentonium bromide, including absorption, distribution,
metabolism, and excretion (ADME), are not available in the published literature. As a
quaternary ammonium compound, it is expected to have low oral bioavailability due to its
permanent positive charge, which limits its ability to cross cell membranes.

Experimental Protocols

Detailed experimental protocols from the primary literature are not fully available. The following
are summaries based on the available information.

5.1. Inhibition of Gastric Acid Secretion in Rats (Impicciatore et al., 1977)
» Objective: To evaluate the effect of Fentonium bromide on gastric acid secretion.
e Animal Model: Rats with pyloric ligation to allow for the collection of gastric juice.
e Methodology:
o Rats are fasted prior to the experiment.

o Under anesthesia, a midline incision is made, and the pylorus is ligated.
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o Fentonium bromide (1 mg/kg) or vehicle is administered intravenously.

o Secretagogues such as carbamylcholine, pentagastrin, or cerulein can be administered to
stimulate gastric acid secretion.

o After a set period, the animals are euthanized, and the stomachs are removed.

o The gastric contents are collected, and the volume and acidity are measured by titration.

o Expected Outcome: Fentonium bromide is expected to significantly reduce the volume and
total acid output of gastric secretion compared to control animals.

5.2. Treatment of Unstable Bladder in Women (Milani et al., 1986)

Objective: To assess the efficacy of Fentonium bromide in treating incontinent unstable
bladder.

Study Design: A double-blind, placebo-controlled, crossover trial.

Participants: Women diagnosed with unstable bladder.

Methodology:

o Participants are randomly assigned to receive either Fentonium bromide or a placebo for
a defined treatment period.

o After a washout period, participants are crossed over to the other treatment arm.

o Efficacy is assessed through urodynamic studies (cystometry) to measure bladder
capacity, detrusor pressure, and the presence of involuntary contractions.

o Subjective measures, such as frequency of micturition and episodes of incontinence, are
also recorded.

o Expected Outcome: Fentonium bromide is expected to improve urodynamic parameters
and reduce the symptoms of urinary frequency, urgency, and incontinence compared to
placebo.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1672594?utm_src=pdf-body
https://www.benchchem.com/product/b1672594?utm_src=pdf-body
https://www.benchchem.com/product/b1672594?utm_src=pdf-body
https://www.benchchem.com/product/b1672594?utm_src=pdf-body
https://www.benchchem.com/product/b1672594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling
pathways affected by Fentonium bromide.
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Caption: Fentonium bromide blocks the activation of M3 muscarinic receptors by
acetylcholine.

Allosteric Modulation of Nicotinic Acetylcholine Receptor

Acetyicholine Binds (Orthosteric)
>4 Nicotinic ACh Opens Cation Influx Membrane
Receptor (a12pBye)

(Na*, Ca%*) Depolarization
Binds (Allosteric)
Fentonium Blocks
Bromide

Cellular Response

A4

Click to download full resolution via product page

Caption: Fentonium bromide as a proposed allosteric blocker of nicotinic acetylcholine
receptors.
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Potassium Channel Opening Mechanism
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Caption: Fentonium bromide's proposed action as a potassium channel opener.

Conclusion and Future Directions

Fentonium bromide is a potent anticholinergic agent with a well-defined chemical structure
and demonstrated efficacy in preclinical models of hypersecretion and smooth muscle spasm.
Its multifaceted mechanism of action, potentially involving nicotinic receptor modulation and
potassium channel opening, warrants further investigation to fully elucidate its therapeutic
potential.

Key areas for future research include:

» Pharmacokinetic Profiling: Comprehensive studies are needed to understand the absorption,
distribution, metabolism, and excretion of Fentonium bromide in both preclinical and clinical
settings.

o Elucidation of Signaling Pathways: Further research is required to detail the specific
downstream signaling cascades affected by Fentonium bromide's interaction with
muscarinic, nicotinic, and potassium channels.

o Development of Analytical Methods: Validated analytical methods are necessary for the
guality control of Fentonium bromide in pharmaceutical products and for its quantification in
biological samples during pharmacokinetic and pharmacodynamic studies.

« Clinical Investigation: Well-controlled clinical trials are needed to establish the safety and
efficacy of Fentonium bromide in relevant patient populations.

This technical guide provides a solid foundation for researchers and drug development
professionals interested in Fentonium bromide. Addressing the existing knowledge gaps will
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be crucial for the potential translation of this compound into a clinically useful therapeutic
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structural mechanisms of a7 nicotinic receptor allosteric modulation and activation -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 2. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct
Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

e 3. Fentonium bromide - Wikipedia [en.wikipedia.org]
e 4. medkoo.com [medkoo.com]
e 5. Fentonium Bromide [drugfuture.com]

 To cite this document: BenchChem. [Fentonium Bromide: A Technical Guide on its Chemical
Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672594#fentonium-bromide-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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